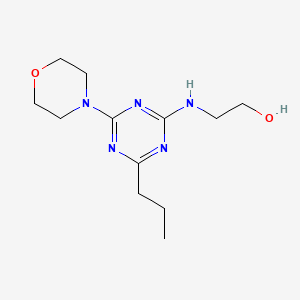

UCB-11056

Description

Properties

IUPAC Name |

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERMEVBNTXXDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155545 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127390-77-6 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-11056 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UCB0599: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCB0599, also known as minzasolmin, is a small molecule inhibitor that was investigated for its potential as a disease-modifying therapy for Parkinson's disease. The core mechanism of action of UCB0599 centers on its ability to modulate the behavior of alpha-synuclein (αS), a protein centrally implicated in the pathophysiology of Parkinson's disease. Specifically, UCB0599 targets the initial stages of αS misfolding and aggregation that occur on the surface of lipid membranes. By interfering with this critical step in the pathological cascade, UCB0599 aimed to prevent the formation of toxic oligomeric and fibrillar species of αS, thereby slowing the progression of neurodegeneration.

This technical guide provides a comprehensive overview of the mechanism of action of UCB0599, supported by preclinical and clinical data. It details the molecular interactions, signaling pathways, and experimental evidence that have elucidated the drug's mode of action. While the clinical development of UCB0599 for Parkinson's disease has been discontinued, the scientific insights gained from its investigation remain valuable for the broader field of neurodegenerative disease research.

Core Mechanism of Action: Targeting Membrane-Bound Alpha-Synuclein

The primary mechanism of action of UCB0599 is the inhibition of alpha-synuclein (αS) misfolding and aggregation at the lipid membrane interface.[1][2] αS is an intrinsically disordered protein that, under pathological conditions, aggregates to form Lewy bodies, a hallmark of Parkinson's disease.[3] The aggregation process is thought to be initiated by the interaction of monomeric αS with cellular membranes, leading to a conformational change that promotes self-assembly into toxic oligomers and fibrils.[4]

UCB0599 is designed to disrupt this initial step by:

-

Displacing Membrane-Bound Oligomeric αS: Biophysical studies have shown that UCB0599 can displace αS from lipid membranes.[4] This action is crucial as the membrane environment is believed to facilitate the conformational changes that lead to aggregation.

-

Promoting Monomeric αS: By displacing αS from membranes, UCB0599 helps to maintain the protein in its less aggregation-prone monomeric state.[4]

-

Altering the Conformational Ensemble: UCB0599 has been shown to modify the ensemble of membrane-bound αS structures, shifting the equilibrium away from toxic oligomeric forms.[4]

This multi-faceted approach at an early stage of the aggregation cascade was the foundational hypothesis for its potential as a disease-modifying therapy.[1]

Preclinical Evidence

In vivo studies in a transgenic mouse model of Parkinson's disease provided key evidence for the therapeutic potential of UCB0599.

Animal Model and Study Design

The primary preclinical model used was the Line 61 α-synuclein transgenic mouse model. These mice overexpress human wild-type αS and exhibit key pathological features of Parkinson's disease, including αS aggregation, neuroinflammation, and motor deficits. In a 3-month chronic dosing study, Line 61 mice were treated with UCB0599 to assess its effects on neuropathological and behavioral endpoints.[1]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the preclinical studies in Line 61 transgenic mice.

| Parameter | Treatment Group | Result | Significance |

| Total α-synuclein Levels | UCB0599 (1 and 5 mg/kg) | Dose-dependent decrease | Statistically significant |

| Aggregated α-synuclein Levels | UCB0599 (1 and 5 mg/kg) | Dose-dependent decrease | Statistically significant |

| Glial Fibrillary Acidic Protein (GFAP) | UCB0599 (1 and 5 mg/kg) | Dose-dependent decrease | Statistically significant |

| Dopamine Transporter (DAT) Staining | UCB0599 treated | No reduction observed | - |

| Functional Gait Abnormalities | UCB0599 treated | Significant improvement | Statistically significant |

Data sourced from preclinical in vivo characterization studies.[1]

Clinical Pharmacology

Phase 1 clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of UCB0599 in healthy volunteers and patients with Parkinson's disease.

Pharmacokinetic Profile

UCB0599 is an orally available and brain-penetrant small molecule.[2][5] Phase 1 studies demonstrated that UCB0599 is rapidly absorbed and exhibits good central nervous system (CNS) distribution.[1]

Quantitative Data from Phase 1 Clinical Trials

The following table summarizes key pharmacokinetic parameters from a Phase 1 study in healthy participants.

| Parameter (Unit) | 90 mg Single Dose | 450 mg Single Dose |

| Cmax (ng/mL) | 374 | 1806 |

| AUC (h*ng/mL) | 3225 | 17040 |

| tmax (hours) | 1.5 - 2.0 | 1.5 - 2.0 |

| t1/2 (hours) | 10.6 - 13.0 | 10.6 - 13.0 |

Data represents geometric mean values.[5]

Cerebrospinal fluid (CSF) analysis confirmed the presence of UCB0599 in the CNS, with concentrations increasing linearly with the administered dose.[5] The median CSF to unbound plasma concentration ratio was between 0.6 and 0.9, indicating good brain penetration.[5]

Experimental Protocols

The elucidation of UCB0599's mechanism of action relied on a combination of sophisticated biophysical and structural biology techniques. While detailed, proprietary protocols are not publicly available, the principles of the key methodologies are described below.

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: Solution NMR spectroscopy was used to study the interaction between UCB0599 and αS at atomic resolution. This technique can detect changes in the chemical environment of individual atoms within the protein upon binding to the drug or interacting with lipid membranes.

-

General Protocol:

-

Sample Preparation: Recombinantly expressed and purified ¹⁵N-labeled αS is prepared in a suitable buffer. Liposomes are added to mimic a membrane environment.

-

Titration: UCB0599 is titrated into the αS-liposome sample.

-

Data Acquisition: A series of 2D ¹H-¹⁵N HSQC spectra are recorded at each titration point.

-

Data Analysis: Changes in the position and intensity of peaks in the spectra are analyzed to identify the regions of αS that interact with UCB0599 and the membrane, and to monitor the displacement of αS from the liposomes.[4]

-

Chemical Cross-linking Mass Spectrometry (XL-MS)

-

Principle: XL-MS is a powerful technique to identify protein-protein interactions and probe the three-dimensional structure of proteins and protein complexes. A chemical cross-linker is used to covalently link amino acid residues that are in close proximity. The resulting cross-linked peptides are then identified by mass spectrometry.

-

General Protocol:

-

Cross-linking Reaction: αS, in the presence and absence of UCB0599 and liposomes, is incubated with a cross-linking reagent (e.g., a carbodiimide).

-

Proteolytic Digestion: The cross-linked protein is digested with a protease (e.g., trypsin) to generate a mixture of peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Specialized software is used to identify the cross-linked peptides, providing distance constraints that can be used to model the structure of αS oligomers and how this is affected by UCB0599.[4]

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of UCB0599 and a generalized experimental workflow.

Caption: Proposed mechanism of action of UCB0599.

Caption: Generalized experimental workflow.

Conclusion

UCB0599 represents a rational drug design approach targeting a key pathological event in Parkinson's disease: the misfolding and aggregation of alpha-synuclein on lipid membranes. Preclinical studies demonstrated its ability to reduce αS pathology and improve motor function in a relevant animal model. Phase 1 clinical trials established a favorable pharmacokinetic profile with good brain penetration. Although the development of UCB0599 for Parkinson's disease has been halted, the knowledge gained from its mechanism of action and the experimental approaches used to elucidate it continue to inform the development of next-generation therapies for neurodegenerative disorders. The focus on inhibiting the earliest stages of protein aggregation remains a promising strategy in the ongoing effort to develop disease-modifying treatments.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cndlifesciences.com [cndlifesciences.com]

- 4. neurology.org [neurology.org]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Minzasolmin's Interaction with Alpha-Synuclein: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minzasolmin (also known as UCB0599) is a small-molecule inhibitor of alpha-synuclein (α-syn) misfolding that has been investigated as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies.[1][2] Developed by Neuropore Therapies and UCB, this orally bioavailable and brain-penetrant compound targets the early stages of α-syn aggregation, a key pathological process in these neurodegenerative disorders.[1][3][4] Despite promising preclinical results, the Phase II ORCHESTRA clinical trial did not meet its primary endpoints, leading to the discontinuation of its development in late 2024.[5][6]

This technical guide provides an in-depth overview of the binding affinity and interaction between Minzasolmin and alpha-synuclein, based on publicly available data. It details the proposed mechanism of action, summarizes key pharmacokinetic parameters, and outlines the experimental methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Minzasolmin's mode of action at the molecular level.

Alpha-Synuclein Binding Affinity and Mechanism of Action

Quantitative Binding Affinity: An Overview

A thorough review of published literature and public data reveals a notable absence of specific quantitative binding affinity values (e.g., Kd, Ki, or IC50) for the direct interaction between Minzasolmin and alpha-synuclein. One publication explicitly states that "there is no public information on the actual potency of the drug available".[3] This lack of traditional binding constants is likely due to the complex and transient nature of Minzasolmin's target: not monomeric α-syn, but rather membrane-bound oligomeric forms of the protein.[5][7] Standard binding assays are challenging to perform on such dynamic, non-uniform, and lipid-associated protein ensembles.

Proposed Mechanism of Action

Minzasolmin's therapeutic hypothesis centers on its ability to inhibit the misfolding and aggregation of α-syn at an early stage of the pathological cascade.[1][8] The compound is believed to act by displacing membrane-bound oligomers of α-syn, thereby facilitating their reversion to a soluble, monomeric state.[7][8] This action is thought to prevent the formation of larger, toxic aggregates and fibrils.[3]

Structural studies suggest that Minzasolmin interacts with the C-terminal domain of α-syn, specifically within the 96-102 amino acid region.[3][9] This interaction is proposed to increase the flexibility of the protein and hinder its embedding into the lipid membrane, which is a critical step for fibril growth and the formation of toxic pores.[3][4] Biophysical evaluations have confirmed a highly specific targeting of Minzasolmin to the membrane-bound oligomeric state of α-syn.[5]

The proposed mechanism is visualized in the signaling pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α-Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

An In-depth Technical Guide to NPT200-11: A Novel Alpha-Synuclein Misfolding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPT200-11, also known as UCB0599, is a promising small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of NPT200-11. It details its effects on α-synuclein pathology, neuroinflammation, and neuronal function, supported by preclinical data. Furthermore, this guide outlines detailed experimental protocols for key assays used to evaluate the efficacy of NPT200-11 and presents its proposed signaling pathway and mechanism of action through structured diagrams.

Chemical Structure and Properties

NPT200-11 is a novel small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Property | Value |

| IUPAC Name | 1-(3-(1H-indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)hexahydro-4H-pyrazino[1,2-a]pyrimidine-4,7(6H)-dione |

| Synonyms | NPT200-11, UCB0599 |

| CAS Number | 2227057-23-8 |

| Chemical Formula | C₂₈H₃₉N₅O₃[1] |

| SMILES | O=C1CCN(C(CCC2=CNC3=C2C=CC=C3)=O)C(CN4CC5CCNCC5)N1C(CCCC)C4=O[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 493.65 g/mol [1] |

| Exact Mass | 493.3053[1] |

| Appearance | Solid powder |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |

Mechanism of Action

NPT200-11 is an alpha-synuclein misfolding inhibitor that acts on the early stages of the aggregation process.[2] Its primary mechanism involves the disruption of toxic oligomeric species of α-synuclein that are bound to lipid membranes. By interacting with these oligomers, NPT200-11 facilitates their disassembly back into the monomeric form, thereby preventing the formation of larger, insoluble fibrils that are characteristic of Lewy bodies.[3] Computational studies suggest that NPT200-11 interacts with α-synuclein, influencing its conformation and its interaction with the cell membrane.[4]

The proposed mechanism of action is visualized in the signaling pathway diagram below.

Figure 1: Proposed mechanism of action of NPT200-11 in inhibiting α-synuclein aggregation.

Preclinical Efficacy

Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the therapeutic potential of NPT200-11. These studies have shown that NPT200-11 can:

-

Reduce α-synuclein pathology: NPT200-11 treatment has been shown to decrease the accumulation of α-synuclein in the brain.[5]

-

Alleviate neuroinflammation: The compound reduces astrogliosis, a marker of neuroinflammation, in the brains of treated animals.

-

Normalize dopamine transporter levels: NPT200-11 has been observed to normalize the levels of dopamine transporter (DAT) in the striatum, suggesting a restoration of dopaminergic function.

-

Improve motor function: Treated animals have shown improvements in motor performance in various behavioral tests.[5]

The logical workflow for preclinical evaluation of NPT200-11 is depicted below.

Figure 2: Experimental workflow for the preclinical evaluation of NPT200-11.

Experimental Protocols

This section provides representative protocols for key experiments used to assess the efficacy of NPT200-11. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

Immunohistochemistry for Alpha-Synuclein in Mouse Brain

This protocol describes the staining of α-synuclein in paraffin-embedded brain sections from transgenic mice.

Materials:

-

Paraffin-embedded brain sections (5-6 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, clone Syn1)

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary α-synuclein antibody (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides in PBS.

-

Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash slides in PBS.

-

Incubate with ABC reagent for 30-60 minutes.

-

Wash slides in PBS.

-

Develop with DAB substrate until the desired stain intensity is reached.

-

-

Counterstaining and Mounting:

-

Rinse slides with water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

Retinal Imaging in Alpha-Synuclein Transgenic Mice

This non-invasive technique allows for the longitudinal monitoring of α-synuclein accumulation in the retina.[6][7][8][9]

Materials:

-

Fundus camera with fluorescence imaging capabilities

-

Anesthesia (e.g., isoflurane)

-

Mydriatic eye drops (e.g., 1% atropine sulfate and 2.5% phenylephrine HCl)

-

Gonioscopic solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse.

-

Apply mydriatic eye drops to dilate the pupils.

-

-

Imaging:

-

Place the mouse on the imaging platform.

-

Apply gonioscopic solution to the eye to maintain corneal hydration and optical clarity.

-

Acquire bright-field and fluorescent images of the retina.

-

-

Image Analysis:

-

Quantify the area and intensity of α-synuclein-GFP positive deposits in the retinal ganglion cell layer.

-

Motor Function Tests in Mouse Models of Parkinson's Disease

These tests are used to assess motor coordination, balance, and strength.[10][11][12][13][14]

4.3.1. Pole Test

-

Apparatus: A vertical wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface.

-

Procedure: Place the mouse head-upward on top of the pole. Record the time it takes for the mouse to turn around and descend the pole.

4.3.2. Cylinder Test

-

Apparatus: A transparent glass cylinder (approx. 15 cm diameter, 20 cm high).

-

Procedure: Place the mouse in the cylinder and record its exploratory behavior for 3-5 minutes. Count the number of times the mouse rears and touches the wall with its left forelimb, right forelimb, or both simultaneously. This test is particularly useful for assessing forelimb asymmetry in unilateral lesion models.[12]

Conclusion

NPT200-11 is a promising therapeutic candidate for Parkinson's disease and other synucleinopathies. Its ability to specifically target and disrupt the formation of toxic α-synuclein oligomers addresses a key underlying pathology of these devastating neurodegenerative disorders. The preclinical data strongly support its continued development, and ongoing clinical trials will be crucial in determining its safety and efficacy in humans. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this important area of neuroscience.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of the Alpha-Synuclein Stabilizer NPT200-11 for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 6. researchgate.net [researchgate.net]

- 7. Longitudinal live imaging of retinal α-synuclein::GFP deposits in a transgenic mouse model of Parkinson’s Disease/Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Longitudinal live imaging of retinal α-synuclein::GFP deposits in a transgenic mouse model of Parkinson's Disease/Dementia with Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Motor function test protocol for parkinsonian triad in rodent model of Parkinson's disease (2022) | Mujittapha Sirajo | 4 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson’s Disease [jnbs.org]

- 14. researchgate.net [researchgate.net]

UCB0599 (Minzasolmin): A Technical Overview of its Role in Targeting Alpha-Synuclein Aggregation

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

UCB0599 (minzasolmin) is an orally bioavailable, brain-penetrant small molecule that was developed to inhibit the misfolding and aggregation of alpha-synuclein, a key pathological process in Parkinson's disease and other synucleinopathies.[1] Preclinical studies demonstrated its potential to reduce alpha-synuclein pathology and improve motor function in animal models.[2][3] However, despite a promising mechanism of action and successful target engagement in early clinical phases, the Phase 2 ORCHESTRA study, a large-scale clinical trial in patients with early-stage Parkinson's disease, did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication.[4][5] This technical guide provides a comprehensive overview of UCB0599, from its proposed mechanism of action and preclinical data to the outcomes of its clinical development, offering valuable insights for the scientific and drug development community.

Introduction: The Challenge of Alpha-Synuclein Aggregation

The aggregation of the alpha-synuclein protein is a central neuropathological hallmark of Parkinson's disease.[5] This process begins with the misfolding of monomeric alpha-synuclein, which then self-assembles into soluble oligomers and subsequently into insoluble fibrils that form Lewy bodies and Lewy neurites.[6] These aggregated forms of alpha-synuclein are believed to be toxic to neurons, contributing to the progressive neurodegeneration seen in Parkinson's disease. Therefore, therapeutic strategies aimed at preventing the initial misfolding and subsequent aggregation of alpha-synuclein have been a major focus of research and development.

UCB0599 emerged as a promising candidate from these efforts, designed to interfere with the earliest stages of alpha-synuclein pathology.[1]

Mechanism of Action of UCB0599

UCB0599 is a small molecule inhibitor that targets the initial misfolding of alpha-synuclein, particularly its interaction with lipid membranes.[1][6] The proposed mechanism of action involves the following key steps:

-

Disruption of Membrane-Associated Misfolding: Alpha-synuclein is known to interact with lipid membranes, which can promote its misfolding and subsequent aggregation.[6] UCB0599 is believed to bind to membrane-associated alpha-synuclein, preventing the conformational changes that lead to the formation of pathological oligomers.[6]

-

Stabilization of Monomeric Alpha-Synuclein: By interfering with the aggregation cascade at its earliest point, UCB0599 is thought to maintain alpha-synuclein in its soluble, monomeric form.[7]

-

Shifting the Conformational Ensemble: High-resolution structural studies have suggested that UCB0599 modifies the ensemble of membrane-bound alpha-synuclein structures, shifting the equilibrium away from aggregation-prone conformations.[6][7]

This targeted approach aimed to prevent the formation of toxic oligomeric species, thereby protecting neurons and potentially slowing disease progression.

Signaling Pathway and Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving protocols for α-synuclein seed amplification assays: analysis of preanalytical and analytical variables and identification of candidate parameters for seed quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UCB at ANN looks A-OK - Cure Parkinson's [cureparkinsons.org.uk]

- 6. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Minzasolmin (UCB0599): A Technical Overview of Preclinical Efficacy in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Minzasolmin (UCB0599), a novel, orally bioavailable, and brain-penetrant small molecule alpha-synuclein (ASYN) misfolding inhibitor, in models of Parkinson's disease (PD). Minzasolmin is the purified R enantiomer of the racemic mixture NPT200-11 and has been investigated as a potential disease-modifying therapy for PD.[1]

Core Mechanism of Action

Minzasolmin's therapeutic rationale is the direct targeting of alpha-synuclein, a protein central to the pathology of Parkinson's disease. The misfolding and subsequent aggregation of ASYN into toxic oligomers and fibrils is a key pathological driver of PD.[2] Minzasolmin is designed to inhibit the early stages of this process.[3] Preclinical evidence suggests that it interacts with the C-terminal domain of ASYN, preventing its pathological oligomerization at the cell membrane.[1] This interference is thought to not only block the formation of toxic species but also to promote the release of ASYN monomers in their soluble, non-pathological form.[1]

Preclinical Efficacy in the Line 61 Transgenic Mouse Model

The primary preclinical efficacy studies of Minzasolmin were conducted in the Line 61 transgenic mouse model of Parkinson's disease. This model overexpresses wild-type human alpha-synuclein and recapitulates key features of PD, including ASYN accumulation, neuroinflammation, and motor deficits.

Data Presentation

The following tables summarize the key quantitative findings from a three-month study in the Line 61 mouse model.

Table 1: Pharmacokinetic Properties of Minzasolmin in Wildtype Mice

| Dose (Intraperitoneal) | Brain/Plasma Exposure (AUC) Ratio |

| 1 mg/kg | 0.32 |

| 5 mg/kg | 0.26 |

Table 2: Effects of Minzasolmin on Motor Function in Line 61 Mice

| Treatment Group | Outcome Measure | Result | Statistical Significance |

| 1 mg/kg Minzasolmin vs. Vehicle | Round Beam Composite Score | Improved Gait and Balance | p < 0.01 |

| 5 mg/kg Minzasolmin vs. Vehicle | Round Beam Composite Score | Trend towards improvement | Not Statistically Significant |

Table 3: Effects of Minzasolmin on Alpha-Synuclein (ASYN) Pathology [4]

| Treatment Group | Brain Region | Outcome Measure | Result | Statistical Significance |

| 1 mg/kg & 5 mg/kg Minzasolmin vs. Vehicle | Cortex, Hippocampus, Striatum | Total ASYN Levels | Significant Reduction | p < 0.0001 |

| 1 mg/kg & 5 mg/kg Minzasolmin vs. Vehicle | Cortex, Hippocampus, Striatum | Proteinase K-Resistant ASYN | Significant Reduction | p < 0.0001 |

Table 4: Effects of Minzasolmin on Neuroinflammation and Dopaminergic Integrity

| Treatment Group | Outcome Measure | Result | Statistical Significance |

| 1 mg/kg & 5 mg/kg Minzasolmin vs. Vehicle | Glial Fibrillary Acidic Protein (GFAP) Levels | Reduced Astrocyte Activation | Not specified |

| 1 mg/kg Minzasolmin vs. Vehicle | Striatal Dopamine Transporter (DAT) Levels | Significant Increase (Normalization) | p < 0.05 |

| 5 mg/kg Minzasolmin vs. Vehicle | Striatal Dopamine Transporter (DAT) Levels | Significant Increase (Normalization) | p < 0.0001 |

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the preclinical evaluation of Minzasolmin.

In Vivo Efficacy Study in Line 61 Transgenic Mice[1]

-

Animal Model: Three-month-old male Line 61 transgenic mice, which overexpress human wild-type alpha-synuclein, and age-matched non-transgenic littermate controls were used.

-

Dosing Regimen: Minzasolmin was administered once daily via intraperitoneal injection at doses of 1 mg/kg and 5 mg/kg for three months. A vehicle group received the corresponding control solution.

-

Behavioral Analysis (Gait): Motor coordination and balance were assessed using the round beam test. A composite score was calculated based on the animals' ability to traverse the beam.

-

Immunohistochemistry for ASYN Pathology: Brain tissue was collected, sectioned, and stained for total and proteinase K-resistant alpha-synuclein in the cortex, hippocampus, and striatum. The levels of immunolabeling were quantified to determine the extent of ASYN pathology.

-

Neuroinflammation Assessment: Astrogliosis, a marker of neuroinflammation, was evaluated by measuring the levels of Glial Fibrillary Acidic Protein (GFAP) immunolabeling in the brain.

-

Dopamine Transporter (DAT) Imaging: The integrity of dopaminergic neurons was assessed by quantifying the levels of dopamine transporter (DAT) immunolabeling in the striatum.

Summary and Future Directions

The preclinical data for Minzasolmin demonstrates that this alpha-synuclein misfolding inhibitor can cross the blood-brain barrier and exert multiple beneficial effects in a transgenic mouse model of Parkinson's disease. Treatment with Minzasolmin led to a reduction in alpha-synuclein pathology, attenuated neuroinflammation, normalized dopamine transporter levels, and improved motor function. These positive preclinical findings provided the rationale for advancing Minzasolmin into clinical development for individuals with early-stage Parkinson's disease. While a proof-of-concept clinical study did not meet its primary and secondary endpoints, the preclinical data underscores the potential of targeting alpha-synuclein misfolding as a therapeutic strategy for Parkinson's disease.[5]

References

UCB0599 and Its Role in Mitigating Alpha-Synuclein Aggregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro aggregation assays utilized to characterize UCB0599, a small molecule inhibitor of alpha-synuclein misfolding. UCB0599 is under investigation as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies. This document details the mechanistic insights gained from key experiments, presents available data in a structured format, and outlines the methodologies for the core assays employed in its evaluation.

Mechanism of Action of UCB0599

UCB0599 is an orally bioavailable and brain-penetrant small molecule designed to disrupt the initial steps of the alpha-synuclein aggregation cascade.[1][2] Its primary mechanism of action is centered on the interaction with membrane-bound alpha-synuclein. In its physiological state, alpha-synuclein can associate with lipid membranes, a process believed to be crucial for its normal function. However, aberrant oligomerization of alpha-synuclein on these membranes is considered a key pathological event in Parkinson's disease.[3][4]

UCB0599 intervenes in this process at an early stage.[5] It has been shown to interact with membrane-bound oligomeric forms of alpha-synuclein, leading to a remodeling of the protein's conformational ensemble.[3][6] This interaction ultimately results in the displacement of alpha-synuclein from the lipid membrane, returning it to a monomeric state.[4][6] By preventing the formation and stabilization of these toxic oligomeric species on the membrane, UCB0599 is hypothesized to inhibit the downstream aggregation into larger fibrils and the subsequent cellular toxicity.[7]

Quantitative Data Summary

| Assay Type | Key Findings | References |

| NMR Spectroscopy | UCB0599 modifies the conformational ensemble of membrane-bound α-synuclein oligomers, inducing a more flexible state. | [3][6] |

| UCB0599 causes a concentration-dependent displacement of α-synuclein from liposomes. | [4][6] | |

| Chemical Cross-Linking Mass Spectrometry (XL-MS) | UCB0599 alters the intermolecular cross-linking pattern of membrane-bound α-synuclein, indicating a change in the oligomeric interface. | [3] |

| In Vivo Studies (Transgenic Mice) | Chronic administration of NPT200-11 (racemic mixture) reduced α-synuclein pathology in the cortex and neuroinflammation. | [8] |

| UCB0599 treatment led to dose-dependent decreases in total and aggregated α-synuclein levels. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the effects of UCB0599 on alpha-synuclein.

Thioflavin T (ThT) Aggregation Assay

This is a standard method for monitoring the kinetics of amyloid fibril formation in vitro. While specific data for UCB0599 is not published, a general protocol is as follows:

Objective: To measure the effect of a compound on the kinetics of alpha-synuclein fibril formation in solution.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant alpha-synuclein monomer (e.g., 100 µM) in the assay buffer. To ensure a monomeric state, the protein solution should be filtered through a 0.22 µm filter before use.

-

Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer and filter it.

-

Prepare serial dilutions of UCB0599 in the assay buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, combine the alpha-synuclein monomer, ThT (final concentration typically 10-25 µM), and different concentrations of UCB0599 or vehicle control.

-

The final concentration of alpha-synuclein is typically in the range of 35-70 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[9]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain aggregation kinetic curves.

-

From these curves, key parameters such as the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation can be determined.

-

The effect of UCB0599 would be assessed by comparing the kinetic parameters in the presence of the compound to the vehicle control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the interaction of UCB0599 with membrane-bound alpha-synuclein at atomic resolution.

Objective: To characterize the structural changes in alpha-synuclein upon binding to lipid membranes and to elucidate the effect of UCB0599 on this interaction.

Materials:

-

15N-labeled recombinant human alpha-synuclein

-

Small unilamellar vesicles (SUVs) or bicelles of a defined lipid composition (e.g., POPG)

-

UCB0599

-

NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare SUVs or bicelles by standard methods (e.g., sonication or extrusion).

-

Mix the 15N-labeled alpha-synuclein with the SUVs or bicelles at a specific protein-to-lipid ratio.

-

Add varying concentrations of UCB0599 to the alpha-synuclein-lipid mixture.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D 1H-15N HSQC spectra for each sample condition. This spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue.

-

Changes in peak positions (chemical shift perturbations) and intensities upon addition of lipids and UCB0599 are monitored.[10]

-

-

Data Analysis:

-

A decrease in peak intensity indicates that the corresponding residue is interacting with the membrane and is in an intermediate exchange regime on the NMR timescale.

-

The displacement of alpha-synuclein from the membrane by UCB0599 is observed as a recovery of the peak intensities to those of the protein in solution.[6]

-

Chemical shift perturbations can map the binding interface of the compound on the protein.

-

Chemical Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is used to identify proximal amino acid residues in the alpha-synuclein oligomers on the membrane and to probe how UCB0599 affects the oligomeric structure.

Objective: To determine the regions of intermolecular interaction in membrane-bound alpha-synuclein oligomers and how these are altered by UCB0599.

Materials:

-

Recombinant human alpha-synuclein (both unlabeled and 15N-labeled)

-

SUVs of a defined lipid composition

-

A zero-length cross-linker (e.g., EDC/NHS) or a spacer-containing cross-linker

-

UCB0599

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cross-Linking Reaction:

-

Incubate a mixture of unlabeled and 15N-labeled alpha-synuclein with SUVs in the presence or absence of UCB0599. The use of isotopic labeling helps to distinguish between intra- and intermolecular cross-links.[3]

-

Add the cross-linking reagent and allow the reaction to proceed for a defined period.

-

Quench the reaction.

-

-

Sample Processing:

-

Digest the cross-linked protein mixture with a protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer identifies the cross-linked peptides.

-

-

Data Analysis:

-

Specialized software is used to identify the cross-linked residues.

-

The identified cross-links provide distance constraints that can be used to model the structure of the alpha-synuclein oligomers.

-

Comparison of the cross-linking patterns in the presence and absence of UCB0599 reveals how the compound alters the oligomeric interface.[3]

-

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of UCB0599.

References

- 1. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 10. Probing Structural Changes in Alpha-Synuclein by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Minzasolmin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, which has been under investigation as a potential disease-modifying therapy for Parkinson's disease.[1][2] Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the currently available pharmacokinetic data for Minzasolmin in animal models, based on published literature. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The majority of publicly available preclinical pharmacokinetic data for Minzasolmin comes from studies conducted in mice, specifically in wild-type C57/Bl6 mice and the Line 61 transgenic mouse model of Parkinson's disease. These studies have demonstrated that Minzasolmin is a brain-penetrant compound with dose-proportional exposure in both plasma and brain tissue.[3]

Single-Dose Intraperitoneal Administration in C57/Bl6 Mice

Pharmacokinetic parameters were assessed following a single intraperitoneal (IP) injection of Minzasolmin. The compound was rapidly absorbed, with maximum concentrations in both plasma and brain observed within 30 minutes of administration.[3][4] The data indicates a fast equilibrium between plasma and brain compartments.[3]

| Parameter | 1 mg/kg Dose | 5 mg/kg Dose |

| Plasma | ||

| Cmax (ng/mL) | 179 ± 22 | 686 ± 39 |

| Tmax (h) | 0.25 | 0.5 |

| AUC (0-6h) (hng/mL) | 220 ± 14 | 926 ± 39 |

| Brain | ||

| Cmax (ng/g) | 58 ± 4 | 179 ± 12 |

| Tmax (h) | 0.5 | 0.5 |

| AUC (0-6h) (hng/g) | 70 ± 5 | 240 ± 11 |

| Brain/Plasma AUC Ratio | 0.32 | 0.26 |

| Brain Half-life (t1/2) | 0.56 h | 0.60 h |

Data presented as mean ± SEM. Source:[4][5]

Brain and Plasma Concentrations in Thy1-aSyn Transgenic Mice

In a long-term study, brain and plasma concentrations of Minzasolmin were measured in Thy1-aSyn transgenic mice one hour after the final daily intraperitoneal dose, administered for three months (Monday to Friday).[5]

| Treatment Group | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| 1 mg/kg Minzasolmin | 28 ± 4 | 11 ± 2 |

| 5 mg/kg Minzasolmin | 163 ± 27 | 62 ± 11 |

Data presented as mean ± SEM. Source:[5]

Experimental Protocols

Pharmacokinetic Study in C57/Bl6 Mice

The pharmacokinetic profile of Minzasolmin was characterized in male C57/Bl6 mice.

-

Animal Model: Male C57/Bl6 mice.[4]

-

Drug Administration: Minzasolmin was administered via a single intraperitoneal injection at doses of 1 mg/kg and 5 mg/kg.[4]

-

Sample Collection: Blood and brain samples were collected at various time points post-administration to determine the concentration of Minzasolmin.

-

Bioanalysis: The concentration of Minzasolmin in plasma and brain homogenates was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]

Biodistribution Study Using PET Imaging

A positron emission tomography (PET) study was conducted to assess the brain biodistribution of Minzasolmin.

-

Animal Model: Male C57 black 6 mice.[6]

-

Radiotracer: [11C]minzasolmin was used as the PET tracer.[6]

-

Drug Administration: The radiotracer was administered intravenously.[6]

-

Imaging: PET-CT imaging of the brain was performed to visualize the distribution of the tracer.[6]

-

Sample Analysis: Brain homogenates were assessed for radioactivity, and plasma samples were analyzed by high-performance liquid chromatography.[6]

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study for Minzasolmin in mice.

Brain Penetration and Distribution Logical Flow

Caption: Logical flow of Minzasolmin's distribution from administration to the brain.

Conclusion

The available preclinical data, primarily from mouse models, indicate that Minzasolmin is a brain-penetrant small molecule with rapid absorption and a short half-life in the brain.[4] The exposure in both plasma and brain appears to be dose-proportional.[3] While these findings from murine studies were foundational for advancing Minzasolmin into clinical development, it is important to note the absence of publicly available pharmacokinetic data in other animal species such as rats, dogs, or non-human primates.[7] Such data would be invaluable for a more comprehensive understanding of its cross-species pharmacokinetics and for refining human dose predictions. Further publications or disclosures from the developing companies would be necessary to broaden the scope of this technical guide to include a multi-species analysis.

References

- 1. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? | Semantic Scholar [semanticscholar.org]

UCB0599: A Technical Guide to its Brain-Penetrant Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB0599, also known as minzasolmin, is an orally available, brain-penetrant small molecule inhibitor of α-synuclein (ASYN) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease.[1][2] Its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS) is a critical attribute for its therapeutic potential. This technical guide provides an in-depth overview of the brain-penetrant characteristics of UCB0599, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action at the Neuronal Membrane

UCB0599 is designed to interfere with the initial steps of α-synuclein aggregation at the lipid membranes of neurons.[3][4] Pathological aggregation of α-synuclein is a key hallmark of Parkinson's disease, leading to the formation of toxic oligomers and fibrils.[3] UCB0599 has been shown to interact with membrane-bound α-synuclein, increasing its flexibility and promoting its release from the membrane in a monomeric, less aggregation-prone form.[5][6] This action is believed to reduce the formation of toxic α-synuclein species, thereby mitigating downstream neurodegenerative processes.[3][7]

Quantitative Data on Brain Penetration

The brain-penetrant properties of UCB0599 have been evaluated in both preclinical and clinical studies, demonstrating its ability to reach the CNS in relevant concentrations.

Table 1: Preclinical Brain Penetration Data in Mice

| Parameter | Species/Model | Administration | Key Findings | Reference |

| CNS Distribution | Wildtype Mice | Intraperitoneal | Rapidly absorbed and demonstrated good CNS distribution. | [8] |

| α-Synuclein Levels | Line 61 α-synuclein Transgenic Mice | Chronic Dosing (3 months) | Dose-dependent decreases in total and aggregated α-synuclein levels in the brain. | [8] |

| Neuroinflammation | Line 61 α-synuclein Transgenic Mice | Chronic Dosing (3 months) | Dose-dependent decreases in the neuroinflammatory marker, glial fibrillary acidic protein (GFAP). | [8] |

| Dopamine Transporter | Line 61 α-synuclein Transgenic Mice | Chronic Dosing (3 months) | Prevented reductions in dopamine transporter (DAT) staining in the dorsal striatum. | [8] |

Table 2: Clinical Brain Penetration Data in Humans

| Parameter | Study Population | Dose | Key Findings | Reference |

| CSF Concentration | Healthy Participants | Single Ascending Dose (90 mg) | Geometric Mean: 2040 pg/mL | [3] |

| Healthy Participants | Single Ascending Dose (450 mg) | Geometric Mean: 11,800 pg/mL | [3] | |

| Healthy Participants | Multiple Ascending Dose (180 mg/day, Day 14) | Geometric Mean: 1260 pg/mL | [3] | |

| Healthy Participants | Multiple Ascending Dose (180 mg/day, Day 21) | Geometric Mean: 4880 pg/mL | [3] | |

| CSF to Unbound Plasma Ratio | Healthy Participants | Single and Multiple Doses | Median ratios ranged from 0.6 to 0.9, indicating good brain penetration. | [3][9] |

| PET Imaging | Healthy Volunteers | 360 mg oral dose of non-radiolabeled UCB0599 followed by [11C]minzasolmin tracer | Readily crossed the blood-brain barrier and was well-distributed throughout the brain. | [2][10] |

| Healthy Volunteers | [11C]minzasolmin tracer | Mean estimated whole brain total distribution volume (VT) at equilibrium was 0.512 mL/cm³. | [2][10] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited, providing a framework for understanding how the brain-penetrant characteristics of UCB0599 were assessed.

Preclinical Studies in Line 61 α-Synuclein Transgenic Mice

The Line 61 transgenic mouse model overexpresses human wild-type α-synuclein and recapitulates key features of Parkinson's disease pathology, making it a valuable tool for preclinical evaluation.[1][2][11]

1. Animal Model:

-

Strain: Line 61 α-synuclein transgenic mice.[11] These mice overexpress the human wild-type α-synuclein gene under the control of the Thy1 promoter, leading to progressive α-synuclein pathology.[1][11]

-

Control: Age-matched wild-type littermates.

2. Drug Administration:

-

Route: Intraperitoneal (IP) injection.[8]

-

Procedure: Animals are securely restrained. The injection site, typically the lower right abdominal quadrant, is disinfected with 70% ethanol. A 25-27 gauge needle is inserted at a 15-20 degree angle. Aspiration is performed to ensure the needle is not in a vessel or organ before injecting the solution.[1][12]

-

Dosing: Chronic dosing for 3 months.[8] The specific dose levels and formulation are typically determined in dose-ranging studies.

3. Measurement of α-Synuclein Levels:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify total and aggregated α-synuclein in brain homogenates.[5][13][14]

-

Protocol Outline:

-

Brain Homogenization: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Fractionation (for aggregated α-synuclein): Samples may be subjected to sequential extraction with buffers of increasing detergent strength to separate soluble and insoluble (aggregated) fractions.

-

ELISA:

-

A capture antibody specific for α-synuclein (or a conformation-specific antibody for aggregated forms) is coated onto a microplate.

-

Brain homogenate samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of α-synuclein.

-

-

4. Glial Fibrillary Acidic Protein (GFAP) Immunohistochemistry:

-

Purpose: To assess neuroinflammation, as GFAP is a marker for astrogliosis.

-

Protocol Outline:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA and then cryoprotected in sucrose solutions. Coronal sections are cut on a cryostat.

-

Staining:

-

Imaging: Sections are mounted and imaged using a fluorescence microscope. The intensity of GFAP staining is quantified.

-

5. Dopamine Transporter (DAT) Staining:

-

Purpose: To assess the integrity of dopaminergic neurons in the dorsal striatum.

-

Protocol Outline:

-

Tissue Preparation: Similar to GFAP immunohistochemistry.

-

Staining:

-

Imaging and Analysis: The density of DAT-positive fibers in the dorsal striatum is quantified using imaging software.

-

Clinical Studies: Cerebrospinal Fluid (CSF) Analysis

Analysis of UCB0599 concentrations in the CSF of human subjects provides direct evidence of its ability to cross the BBB.

1. Lumbar Puncture and CSF Collection:

-

Procedure: Performed by a trained clinician under sterile conditions. An atraumatic spinal needle is typically inserted into the L3-L4 or L4-L5 interspace.[13][17][18]

-

Sample Collection: CSF is collected by gravity drip into low-binding polypropylene tubes. The first few drops may be discarded to minimize blood contamination.[13][18]

-

Timing: In the UCB0599 studies, CSF was collected approximately 2 hours after drug administration.[3]

2. Sample Processing and Storage:

-

Processing: CSF samples are centrifuged to pellet any cells or debris. The supernatant is then aliquoted into fresh polypropylene tubes.[19] This step should be performed promptly after collection.

-

Storage: Aliquots are stored at -80°C until analysis to ensure the stability of the drug.[19]

3. Quantification of UCB0599 by LC-MS/MS:

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[8][11][20]

-

Protocol Outline:

-

Sample Preparation: CSF samples are thawed, and an internal standard (a structurally similar compound) is added. Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) and removed by centrifugation.[11][20]

-

Chromatographic Separation: The supernatant is injected onto a liquid chromatography system. A C18 reversed-phase column is commonly used to separate UCB0599 from other components in the CSF. A gradient of mobile phases (e.g., water with formic acid and acetonitrile) is used to elute the compound.[11][20]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor for a specific precursor-to-product ion transition for UCB0599 and the internal standard (Multiple Reaction Monitoring - MRM mode), providing high selectivity and sensitivity.[11]

-

Quantification: The peak area ratio of UCB0599 to the internal standard is used to determine the concentration of UCB0599 in the sample by comparing it to a standard curve prepared in a surrogate matrix (e.g., artificial CSF).[20][21]

-

Clinical Studies: Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled version of UCB0599 ([11C]minzasolmin) allows for the non-invasive visualization and quantification of its distribution in the human brain.[2][10]

1. Radiosynthesis of [11C]minzasolmin:

-

Precursor: A desmethyl precursor of UCB0599 is used.

-

Radiolabeling: The precursor is reacted with [11C]methyl iodide ([11C]CH3I) or another suitable [11C]methylating agent.[22][23] The reaction is typically carried out in an automated synthesis module.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]minzasolmin.

-

Formulation: The purified radiotracer is formulated in a sterile, injectable solution.

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

2. PET Image Acquisition:

-

Scanner: A high-resolution PET/CT or PET/MR scanner is used.

-

Patient Preparation: The subject is positioned in the scanner. A transmission scan (using a CT or a radioactive source) is performed for attenuation correction.

-

Radiotracer Administration: A bolus of [11C]minzasolmin is injected intravenously.

-

Dynamic Scanning: PET data is acquired continuously in a series of time frames for a duration of, for example, 90 minutes.[24]

-

Arterial Blood Sampling: In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma over time, which serves as the input function for kinetic modeling.[25]

3. Image Reconstruction and Analysis:

-

Reconstruction: The raw PET data is reconstructed into a series of 3D images representing the distribution of the radiotracer in the brain at different time points. Corrections for attenuation, scatter, and random coincidences are applied.[24]

-

Image Co-registration: The PET images are co-registered with a structural MRI of the subject's brain to allow for the delineation of anatomical regions of interest (ROIs).

-

Kinetic Modeling: Time-activity curves (TACs) are generated for different brain regions by measuring the radioactivity concentration in the ROIs over time. These TACs, along with the arterial input function, are fitted to a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate parameters such as:[3][6][9][26]

-

K1: The rate of transport of the tracer from plasma into the brain tissue.

-

VT (Total Distribution Volume): A measure of the total concentration of the tracer in the tissue relative to the plasma at equilibrium, reflecting both free and bound tracer.

-

Conclusion

The comprehensive preclinical and clinical data available for UCB0599 robustly demonstrate its brain-penetrant characteristics. It effectively crosses the blood-brain barrier, reaches its target, α-synuclein, in the CNS, and exerts its proposed mechanism of action. The quantitative data from CSF analysis and PET imaging provide strong evidence of target engagement in the human brain. The detailed experimental protocols outlined in this guide offer a transparent view of the rigorous scientific evaluation that underpins the development of UCB0599 as a potential therapy for Parkinson's disease.

References

- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uac.arizona.edu [uac.arizona.edu]

- 5. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Analysis of Dynamic Positron Emission Tomography Data using Open-Source Image Processing and Statistical Inference Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Method for Sampling and Quantitative Protein Analytics of Cerebrospinal Fluid of Individual Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. Detection of Disease-associated α-synuclein by Enhanced ELISA in the Brain of Transgenic Mice Overexpressing Human A53T Mutated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. academic.oup.com [academic.oup.com]

- 16. The dopamine transporter: immunochemical characterization and localization in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.vt.edu [research.vt.edu]

- 19. Pre-Analytical Processing and Biobanking Protocol for CSF Samples | Springer Nature Experiments [experiments.springernature.com]

- 20. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PET Image Acquisition and Analysis [bio-protocol.org]

- 25. Human Brain Imaging and Radiation Dosimetry of 11C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Model selection criteria for dynamic brain PET studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Fibrillization Assay for UCB0599

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-synuclein (α-Syn) is an intrinsically disordered protein abundant in the brain.[1] Its aggregation into beta-sheet-rich amyloid fibrils is a central pathological hallmark of synucleinopathies, including Parkinson's disease (PD).[2] The process begins with soluble α-Syn monomers misfolding and assembling into oligomers, which can further elongate to form insoluble fibrils found in Lewy bodies.[1] These aggregates are associated with neurotoxicity and disease progression.[1]

UCB0599 is an orally available, brain-penetrant small molecule inhibitor of α-Syn misfolding.[3][4] It is designed to slow the progression of Parkinson's disease by targeting the initial steps of the α-Syn aggregation cascade.[3][4] The proposed mechanism of action involves UCB0599 disrupting the formation of α-Syn aggregates on lipid membranes.[3] This application note provides a representative protocol for an in vitro Thioflavin T (ThT) fibrillization assay to evaluate the inhibitory potential of compounds like UCB0599 on α-Syn aggregation.

Mechanism of Action of UCB0599

UCB0599 is thought to exert its therapeutic effect by directly interfering with the aggregation of α-Syn at the lipid membrane.[3] In its native state, monomeric α-Syn can bind to cellular membranes, adopting an alpha-helical structure.[1] However, under pathological conditions, membrane-bound α-Syn can misfold and self-assemble into toxic oligomeric species.[5][6] UCB0599 interacts with these membrane-bound oligomers, altering their conformational ensemble and promoting their displacement from the membrane back into a soluble, monomeric state.[5][7] This action effectively shifts the equilibrium away from the formation of stable, aggregation-prone species, thereby inhibiting the subsequent growth of amyloid fibrils.[5]

Caption: Proposed mechanism of action for UCB0599.

Quantitative Data Summary

While specific IC50 values for UCB0599 from in vitro fibrillization assays are not publicly available, biophysical studies have characterized its effect on α-Syn. The following table summarizes key findings from studies using techniques like NMR spectroscopy and cross-linking mass spectrometry (XL-MS).

| Parameter | Observation | Method | Reference |

| α-Syn Displacement | UCB0599 induces a concentration-dependent displacement of α-Syn from POPG-based liposomes. | NMR Spectroscopy | [5][6][7] |

| Target Species | UCB0599 preferentially targets oligomeric states of α-Syn rather than the monomeric form for displacement. | NMR Spectroscopy | [6] |

| Conformational Change | The compound alters the intermolecular cross-linking pattern of membrane-bound α-Syn oligomers. | XL-MS | [5][6] |

| Cooperativity | UCB0599 shows a cooperative effect, with higher α-Syn concentrations requiring smaller amounts of the compound for displacement. | NMR Spectroscopy | [6] |

Experimental Protocol: Thioflavin T (ThT) Fibrillization Assay

This protocol describes a method to monitor the kinetics of α-Syn aggregation in vitro and to assess the inhibitory effects of small molecules like UCB0599. The assay relies on the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[2]

Materials and Reagents:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

UCB0599 or other test compounds

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

96-well black, clear-bottom plates

-

Teflon polyballs (optional, for agitation)

-

Plate reader with fluorescence detection

Protocol Steps:

1. Preparation of Stock Solutions:

-

α-Syn Monomer (e.g., 200 µM): Prepare α-Syn monomer by dissolving lyophilized protein in an appropriate buffer (e.g., PBS) and ensuring it is in a monomeric state via size-exclusion chromatography or by following the supplier's instructions. Centrifuge the solution (e.g., at 14,000 x g for 10 min at 4°C) to remove any pre-existing aggregates before use.[8]

-

ThT Stock (1 mM): Dissolve ThT powder in dH₂O. Prepare this solution fresh and filter it through a 0.2 µm syringe filter to remove particulates.[9]

-

Assay Buffer: Prepare PBS (pH 7.4) containing 0.05% Sodium Azide to prevent microbial growth.[2]

-

Compound Stock (e.g., 10 mM): Dissolve UCB0599 or other test compounds in 100% DMSO.

2. Assay Setup:

-

Master Mix Preparation: Prepare a master mix for each condition (e.g., vehicle control, different concentrations of UCB0599). For a final volume of 150 µL per well, the final concentrations should be in the range of:

-

Order of Addition: It is recommended to add components in the following order to the microplate wells: Assay Buffer, ThT, test compound, and finally, the α-Syn monomer to initiate the aggregation reaction simultaneously.[2]

-

Controls:

-

Vehicle Control: Contains all components except the test compound (substitute with DMSO vehicle).

-

Negative Control: Contains all components except α-Syn to measure background fluorescence.

-

3. Incubation and Measurement:

-

Plate Sealing: Seal the 96-well plate with a sealing film to prevent evaporation during the long incubation period.[11]

-

Incubation: Place the plate in a fluorescence microplate reader set to 37°C.[9][11]

-

Agitation: Apply continuous shaking (e.g., linear or orbital at 600-1080 rpm) to promote fibril formation.[9][11] If the plate reader lacks a shaking function, a Teflon bead can be added to each well, and the plate can be incubated in a separate shaking incubator.[2]

-

Fluorescence Reading: Measure ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.[9]

4. Data Analysis:

-

Background Subtraction: Subtract the average fluorescence intensity of the negative control wells from all other wells at each time point.

-

Plotting: Plot the mean fluorescence intensity against time for each condition. The resulting curve is typically sigmoidal.

-

Kinetic Parameters: Analyze the curves to extract key kinetic parameters, such as the lag time (nucleation phase), the maximum fluorescence intensity (elongation phase), and the slope of the growth phase (aggregation rate).

-

Inhibitory Effect: Compare the kinetic parameters of the UCB0599-treated samples to the vehicle control. An effective inhibitor will typically prolong the lag phase and/or reduce the maximum fluorescence signal.

Visualized Workflow and Logic

Caption: Experimental workflow for the ThT aggregation assay.

References

- 1. UCB at ANN looks A-OK - Cure Parkinson's [cureparkinsons.org.uk]

- 2. benchchem.com [benchchem.com]

- 3. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α-Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 10. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

Application Notes and Protocols for UCB0599 in Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of UCB0599 (also known as minzasolmin) in a mouse model of Parkinson's disease, specifically the Line 61 transgenic mouse model which overexpresses human wild-type alpha-synuclein. The provided protocols are based on published research and are intended to guide researchers in designing and executing similar studies.

Introduction

UCB0599 is a brain-penetrant, orally available small molecule designed to inhibit the misfolding and aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.[1] Preclinical studies in the Line 61 transgenic mouse model have demonstrated that UCB0599 can reduce alpha-synuclein pathology, mitigate neuroinflammation, and improve motor function, suggesting its potential as a disease-modifying therapy for Parkinson's disease.[1][2][3]

Data Presentation

Table 1: UCB0599 Dosage and Administration in Line 61 Transgenic Mice

| Parameter | Details | Reference |

| Compound | UCB0599 (minzasolmin) | [2] |

| Mouse Model | Line 61 transgenic mice (overexpressing human wild-type alpha-synuclein) | [2][3] |

| Dosages | 1 mg/kg and 5 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) | [1][2] |

| Frequency | Once daily | [3] |

| Duration | 3 months | [1][3] |

| Vehicle | Not explicitly stated in the provided search results. A common vehicle for similar compounds is a solution of DMSO, Tween 80, and saline. Researchers should determine an appropriate vehicle based on the compound's solubility and stability. |

Table 2: Summary of UCB0599 Efficacy in Line 61 Transgenic Mice

| Endpoint | Outcome | Dosage | Reference |

| Motor Function (Round Beam Test) | Statistically significant improvement in walking ability and coordination. | 1 mg/kg | [3] |

| Trend towards improvement, but not statistically significant. | 5 mg/kg | [3] | |

| Alpha-Synuclein Pathology | Significant reduction in total and aggregated alpha-synuclein levels in the cortex, hippocampus, and striatum. | 1 mg/kg and 5 mg/kg | [2] |

| Neuroinflammation (GFAP) | Dose-dependent decrease in the neuroinflammatory marker GFAP. | 1 mg/kg and 5 mg/kg | [1] |

| Dopamine Transporter (DAT) Staining | Prevention of the reduction in DAT staining in the dorsal striatum. | 1 mg/kg and 5 mg/kg | [1] |

Experimental Protocols

Protocol 1: UCB0599 Administration to Line 61 Mice